Indeglitazar - 835619-41-5

Indeglitazar

Catalog Number: EVT-270942
CAS Number: 835619-41-5
Molecular Formula: C19H19NO6S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma under development for for Type 2 diabetes mellitus (T2DM).
Source and Classification

Indeglitazar was developed through a scaffold-based discovery process that involved biochemical screening and high-throughput co-crystallography to identify compounds that could selectively activate all three PPAR subtypes. This approach aimed to overcome the limitations of existing therapies by focusing on partial agonism, especially towards PPAR-gamma, to mitigate adverse effects like excessive adipogenesis . The compound has progressed through clinical trials, reaching Phase II evaluations for its efficacy in managing Type 2 diabetes .

Synthesis Analysis

Methods of Synthesis

The synthesis of Indeglitazar involves several key steps that utilize organic chemistry techniques. The initial synthetic pathway typically begins with the formation of indolepropionic acid derivatives. Modifications are made to enhance the pharmacokinetic properties of the compound, such as increasing its half-life through deuteration. Specifically, deuterated derivatives have been synthesized to block β-oxidation pathways that lead to metabolic instability, thus improving the compound's efficacy in vivo .

Technical Details

The synthesis process often includes:

  • Formation of Indole Derivatives: Utilizing various reagents and conditions to achieve the desired indole structure.
  • Deuteration: Introducing deuterium atoms at strategic positions to enhance stability and reduce metabolic degradation.
  • Purification: Employing techniques like chromatography to isolate pure compounds for biological evaluation.
Molecular Structure Analysis

Structure of Indeglitazar

Indeglitazar's molecular structure is characterized by its ability to bind effectively to all three PPAR subtypes. The specific binding interactions are crucial for its function as a pan-agonist. The structural configuration allows it to adopt conformations that facilitate partial activation of PPAR-gamma while fully activating PPAR-alpha and PPAR-delta.

Data on Molecular Structure

  • Molecular Formula: C19H20N2O3
  • Molecular Weight: 320.37 g/mol
  • 3D Structure: Detailed through co-crystallography studies which provided insights into its binding affinities and interaction dynamics with PPARs .
Chemical Reactions Analysis

Reactions Involving Indeglitazar

Indeglitazar undergoes various chemical reactions typical for pharmaceutical compounds, including:

  • Metabolic Reactions: Primarily involving oxidation processes where the compound is metabolized by liver microsomes.
  • Binding Interactions: The compound forms stable complexes with PPARs, influencing gene expression related to glucose and lipid metabolism.

Technical Details of Reactions

The interactions between Indeglitazar and PPARs are characterized by:

  • Hydrogen Bonding: Essential for stabilizing the ligand-receptor complex.
  • Hydrophobic Interactions: Contributing significantly to binding affinity and specificity towards different PPAR subtypes.
Mechanism of Action

Process of Action

Indeglitazar acts primarily through the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Upon binding, Indeglitazar induces conformational changes in these receptors that lead to:

  1. Transcriptional Activation: Upregulation of genes involved in fatty acid oxidation and glucose uptake.
  2. Reduction in Inflammation: Modulation of inflammatory pathways associated with metabolic syndrome.

Data Supporting Mechanism

Studies have demonstrated that Indeglitazar effectively lowers blood glucose levels and improves lipid profiles in animal models. The compound's action is particularly noted for its ability to enhance insulin sensitivity without promoting significant weight gain or adverse metabolic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal activity observed within a specific pH range that favors receptor binding.

Relevant analyses have shown that modifications during synthesis can significantly affect these properties, influencing both efficacy and safety profiles .

Applications

Scientific Uses

Indeglitazar has been primarily investigated for its applications in treating:

  • Type 2 Diabetes Mellitus: Demonstrating effectiveness in managing blood sugar levels.
  • Metabolic Syndrome: Addressing multiple components such as dyslipidemia and obesity.
  • Non-Alcoholic Fatty Liver Disease: Showing promise in reducing liver steatosis and improving liver function metrics.

The ongoing research into Indeglitazar aims not only at confirming these therapeutic benefits but also at exploring potential applications in other metabolic disorders .

Introduction to Indeglitazar in the Context of Type 2 Diabetes Mellitus (T2DM) Therapeutics

Emergence of Multi-Target Agonists in Metabolic Disorder Management

The management of Type 2 Diabetes Mellitus (T2DM) has historically relied on polypharmacy—combining multiple medications to address hyperglycemia, dyslipidemia, and hypertension. This approach increases pill burden, raises the risk of drug interactions, and compromises patient adherence. Conventional monotherapies like metformin (biguanide), sulfonylureas, and thiazolidinediones (TZDs) target single pathways: metformin reduces hepatic glucose production, sulfonylureas stimulate insulin secretion, and TZDs like rosiglitazone enhance peripheral insulin sensitivity via PPARγ agonism [3] [8]. However, these agents often fail to address the multifaceted pathophysiology of T2DM, which involves intertwined defects in glucose metabolism, lipid regulation, and insulin signaling [5] [8].

The limitations of single-pathway targeting catalyzed the development of multi-target agonists, designed to simultaneously modulate complementary biological pathways. Indeglitazar exemplifies this paradigm as a pan-PPAR agonist targeting all three peroxisome proliferator-activated receptor (PPAR) isoforms: α, γ, and δ/β. Unlike conventional TZDs (selective PPARγ agonists), indeglitazar leverages synergistic mechanisms:

  • PPARα activation promotes fatty acid oxidation and reduces triglycerides.
  • PPARγ activation enhances insulin sensitivity and glucose uptake.
  • PPARδ activation improves lipid metabolism and energy expenditure [1] [5] [6].

This coordinated agonism addresses both glycemic control and atherogenic dyslipidemia—a common comorbidity in T2DM—through a single molecular entity. Preclinical studies demonstrated that such pan-agonists outperform single-PPAR agonists in reducing glucose, triglycerides, and cholesterol while mitigating PPARγ-related side effects like adipocyte hypertrophy [1] [4].

Table 1: Evolution of T2DM Therapies Toward Multi-Target Agonists

Drug ClassMolecular TargetKey LimitationsAdvantage of Pan-PPAR Approach
MetforminAMPK pathwayGI side effects; modest HbA1c reductionTargets insulin resistance + lipid metabolism
SulfonylureasKATP channelsHypoglycemia; weight gainGlucose-lowering without hypoglycemia risk
TZDs (e.g., pioglitazone)PPARγWeight gain, edema, cardiovascular concernsPartial PPARγ agonism reduces side effects
GLP-1 RAsGLP-1 receptorInjectable; GI intoleranceOral bioavailability
Pan-PPAR agonistsPPARα/γ/δN/A (under investigation)Holistic improvement in metabolic parameters

Rationale for PPAR Pan-Agonism as a Therapeutic Strategy for T2DM

The biological rationale for PPAR pan-agonism stems from the complementary roles of PPAR isoforms in metabolic homeostasis. Each isoform regulates distinct but overlapping pathways:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle. Activation induces genes for fatty acid β-oxidation (e.g., ACOX1, CPT1A), lowering circulating triglycerides and free fatty acids (FFAs) [5] [9].
  • PPARγ: Abundant in adipose tissue. Full agonists like rosiglitazone promote adipocyte differentiation and lipid storage, increasing adiponectin secretion and insulin sensitivity—but also causing weight gain and fluid retention [1] [6].
  • PPARδ: Ubiquitously expressed. Agonism enhances fatty acid catabolism in muscle and liver, elevates HDL-C, and suppresses macrophage inflammation [5] [6].

Indeglitazar was rationally designed as a balanced pan-agonist with a partial PPARγ agonism profile to maximize metabolic benefits while minimizing drawbacks. Structural studies reveal that indeglitazar occupies the ligand-binding domains of all three PPARs via a unique binding mode:

  • Its indole-3-propionic acid scaffold anchors in the conserved "Pocket A" of PPARs.
  • An aryl sulfonamide extension engages "Pocket B," which varies slightly between isoforms, enabling broad but tunable activation [1] [6]. Critically, indeglitazar’s partial agonism toward PPARγ (45% efficacy vs. rosiglitazone in vitro) reduces adipocyte differentiation and adiponectin stimulation while retaining insulin-sensitizing effects. This "Selective PPAR Modulator" (SPPARM) profile circumvents the weight gain associated with full PPARγ agonists [1] [6] [9].

Table 2: PPAR Isoforms and Their Metabolic Roles

PPAR IsoformPrimary TissuesKey Target GenesMetabolic Effects
αLiver, heart, muscleAPOA1, APOA2, CPT1A↑ Fatty acid oxidation; ↓ triglycerides
γAdipose, immune cellsADIPOQ, FABP4, GLUT4↑ Insulin sensitivity; ↑ adipogenesis
δ/βUbiquitousPLIN2, PDK4, ANGPTL4↑ HDL-C; ↑ energy expenditure; ↓ inflammation

Preclinical validation in diabetic rodent models demonstrated indeglitazar’s efficacy:

  • Glycemic control: Reduced fasting glucose (−55%) and HbA1c in Zucker diabetic rats at 10 mg/kg.
  • Lipid regulation: Lowered triglycerides (−40%), LDL-C, and FFAs in ob/ob mice.
  • Adiponectin-independent effects: Unlike rosiglitazone, indeglitazar achieved glucose-lowering without increasing adiponectin, suggesting alternative mechanisms like direct hepatic PPARα activation [1] [9].

Table 3: Indeglitazar's Preclinical Efficacy Profile

ParameterModelChange vs. ControlDose/Duration
Fasting glucoseZucker diabetic rat↓ 55%10 mg/kg, 3 weeks
HbA1cZucker diabetic rat↓ 1.5%10 mg/kg, 3 weeks
Triglyceridesob/ob mouse↓ 40%10 mg/kg, 2 weeks
Free fatty acidsob/ob mouse↓ 30%10 mg/kg, 2 weeks
Adiponectin levelsZucker diabetic rat↔ (No change)10 mg/kg, 3 weeks

Structural Optimization: To address indeglitazar’s short half-life in rats (1.4 h), deuterium was introduced at the α-position of its indolepropionic acid moiety. This modification leveraged the kinetic isotope effect to impede β-oxidation—a major metabolic pathway—extending the half-life by 4-fold in liver microsomes. Deuterated analogs (e.g., I-1) retained pan-PPAR activity while enhancing in vivo efficacy in glucose-lowering and anti-steatotic effects [4].

Clinical Translation: Indeglitazar reached Phase II trials for T2DM, representing a proof-of-concept for PPAR pan-agonism. Its clinical development, though discontinued, informed next-generation agents like chiglitazar (approved in China) and lanifibranor (in Phase III for NASH) [2] [10].

Properties

CAS Number

835619-41-5

Product Name

Indeglitazar

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PLX-204; PLX204; PLX 204; PPM-204; PPM204; PPM 204; Indeglitazar

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.